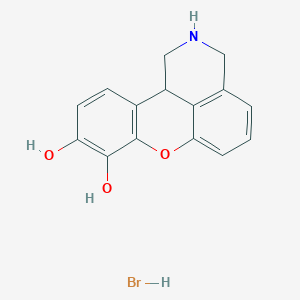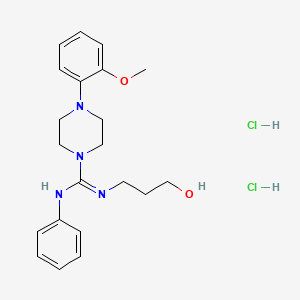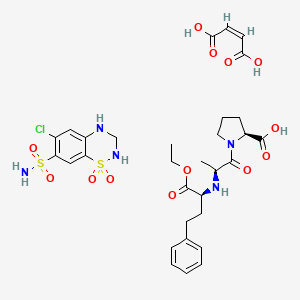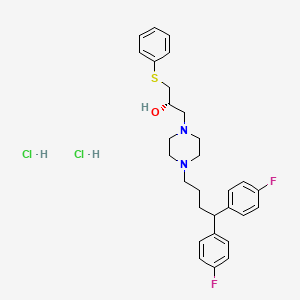
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes fused triazole and triazine rings, along with pyridinyl and methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the cyclization of appropriate precursors. This can be achieved by reacting hydrazine derivatives with nitriles or other suitable reagents under controlled conditions.
Formation of the Triazine Ring: The triazine ring is then formed by the cyclization of the triazole intermediate with suitable reagents such as cyanogen bromide or other triazine-forming agents.
Introduction of Pyridinyl and Methyl Groups: The final step involves the introduction of pyridinyl and methyl groups through substitution reactions. This can be achieved by reacting the triazolo-triazine intermediate with pyridine derivatives and methylating agents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents include halogenating agents, alkylating agents, and arylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidants under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and arylating agents (e.g., phenylboronic acid) under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs.
Materials Science: The compound is used in the development of advanced materials, such as energetic materials and semiconductors.
Chemical Biology: The compound is used as a probe in chemical biology studies to investigate molecular interactions and pathways.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: This compound has a similar triazole-triazine structure but includes a thiadiazine ring instead of pyridinyl groups.
1,2,4-Triazolo(1,5-a)(1,3,5)triazine: This compound has a similar triazole-triazine structure but with different substituents and ring fusion patterns.
1,2,4-Triazolo(4,3-b)(1,2,4,5)tetrazine: This compound includes a tetrazine ring and is used in the development of energetic materials.
Uniqueness
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-di-2-pyridinyl-3-methyl- is unique due to its specific combination of triazole, triazine, pyridinyl, and methyl groups
Propiedades
Número CAS |
86870-08-8 |
|---|---|
Fórmula molecular |
C15H11N7 |
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
3-methyl-6,7-dipyridin-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C15H11N7/c1-10-19-20-15-18-13(11-6-2-4-8-16-11)14(21-22(10)15)12-7-3-5-9-17-12/h2-9H,1H3 |
Clave InChI |
RJADFHMYUZMFRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)


![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)






